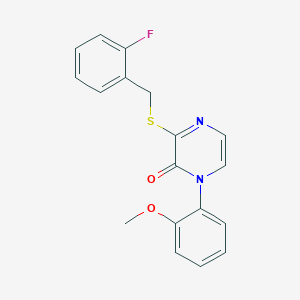

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Descripción

3-((2-Fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a 2-fluorobenzylthio substituent at position 3 and a 2-methoxyphenyl group at position 1 of the pyrazinone core. The 2-fluorobenzylthio group may enhance metabolic stability and binding affinity through hydrophobic interactions, while the 2-methoxyphenyl moiety could influence electronic properties and solubility .

Propiedades

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-16-9-5-4-8-15(16)21-11-10-20-17(18(21)22)24-12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFZYDQTHBCLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazinone core with a 2-fluorobenzylthiol reagent.

Introduction of the 2-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halides, thiols, palladium catalysts, bases like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazinone derivatives.

Substitution: Substituted pyrazinone derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The primary applications of 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one are in the field of medicinal chemistry, particularly as potential anticancer agents. Research indicates that derivatives of pyrazinones can inhibit various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The presence of specific substituents on the pyrazine ring is crucial for enhancing pharmacological properties .

Biological Mechanisms

Studies have shown that compounds similar to 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one interact with various biological targets, particularly kinases involved in cancer progression. Interaction studies often utilize molecular docking simulations and biochemical assays to elucidate mechanisms of action .

Potential Mechanisms of Action Include:

- Inhibition of specific kinases such as c-Met, which is associated with tumor growth.

- Modulating signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives based on the pyrazinone scaffold. For instance, hybrid compounds combining pyrazine and triazole structures have shown promising anticancer activity, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Key Findings Include:

- Enhanced binding affinity to cancer-related targets.

- Improved selectivity and reduced off-target effects compared to earlier derivatives.

Mecanismo De Acción

The mechanism of action of 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazinone/Pyrazoline Cores

Tepotinib Derivatives (e.g., Compounds 11a, 11b, 18)

- Structure: These compounds feature a pyrazinone core substituted with cyanophenyl, difluorophenyl, or pyrimidinyl groups. For example, 11a (5-(3-cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one) includes a dimethylaminopropylthio chain, enhancing solubility and targeting kinase domains .

- Activity: Demonstrated antiproliferative activity against cancer cell lines, with IC50 values in the nanomolar range. Purity levels (98.3–99.7%) indicate robust synthetic protocols using TC-C18 chromatography .

- Comparison : The target compound lacks the pyrimidinylbenzyl group but shares the thioether linkage. This difference may reduce kinase selectivity compared to 11a/11b but improve metabolic stability due to the 2-fluorobenzyl group .

PDGFRβ Inhibitor (3′-(3,4,5-Trimethoxyphenyl)Pyrazin-2(1H)-one)

- Structure : Contains a 3,4,5-trimethoxyphenyl group critical for PDGFRβ inhibition .

- Activity: Binds to PDGFRβ via hydrogen bonding with the trimethoxy moiety. The pyrazinone core facilitates π-π stacking in the active site.

3-Hydroxy-1-[3-(Trifluoromethyl)Phenyl]Pyrazin-2(1H)-one

- Properties : Molecular weight 256.18, logP 2.06, and polar surface area 35.7 Ų .

- Comparison : The trifluoromethyl group increases electronegativity and lipophilicity compared to the target compound’s 2-fluorobenzylthio group. Both compounds exhibit moderate logP values (~2–3), suggesting similar bioavailability .

Compounds with Shared Substituents

Antibacterial Piperazine Derivatives (e.g., HBK14–HBK19)

- Structure: Piperazine cores with 2-methoxyphenyl and phenoxyalkyl groups. Example: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) .

- Activity : Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .

- Comparison: The target compound’s 2-methoxyphenyl group is retained, but its pyrazinone core may shift activity from antibacterial to anticancer or kinase modulation .

2-(2-Methoxyphenylthio)-4-(5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridin-3-yl)Pyrimidine-5-Carbonitrile

Pharmacologically Active Pyrazine Derivatives

Onatasertib (Dihydropyrazino[2,3-b]Pyrazinone)

- Structure: 7-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one .

- Activity: Antineoplastic agent targeting mTOR/PI3K pathways. The dihydropyrazino ring enhances conformational flexibility.

- Comparison: The target compound’s simpler pyrazinone core may limit multitarget activity but reduce synthetic complexity .

Key Findings and Implications

- Structural Flexibility: The pyrazinone core accommodates diverse substituents, enabling optimization for target selectivity and pharmacokinetics.

- Thioether Linkage : Enhances stability and hydrophobic interactions, as seen in both the target compound and Tepotinib derivatives .

- Therapeutic Potential: The target compound’s 2-fluorobenzylthio group positions it as a candidate for kinase inhibition, though direct biological data are needed to confirm this hypothesis .

Actividad Biológica

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a synthetic compound that belongs to the class of pyrazinones. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug development. The unique structural features, including the fluorobenzyl and methoxyphenyl groups, contribute to its potential pharmacological properties.

Synthesis

The synthesis of 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazinone Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the 2-Fluorobenzyl Group : Nucleophilic substitution reactions are commonly used to attach the fluorobenzyl moiety.

- Thioether Formation : The thioether functionality is introduced via reactions with thiol derivatives.

- Methoxy Group Introduction : Methylation reactions are employed to introduce the methoxy group.

Antibacterial and Antifungal Activity

Research indicates that compounds similar to 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one exhibit significant antibacterial and antifungal properties. For instance, studies have shown that pyrazinone derivatives can effectively inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar capabilities.

The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. Compounds with analogous structures have been reported to modulate enzyme activity or receptor binding, which can lead to therapeutic effects against infections or inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazinone derivatives. Modifications in the molecular structure can significantly influence their pharmacological properties. For example, variations in substituent positions on the aromatic rings can alter binding affinity and specificity towards biological targets .

Case Studies

Several studies have explored the biological activities of pyrazinone derivatives:

- Antitumor Activity : A series of pyrazole derivatives were evaluated for their antitumor activity against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation through specific signaling pathways .

- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in cellular models, suggesting potential applications in treating inflammatory diseases .

- Enzyme Inhibition : Research on related compounds has highlighted their ability to inhibit key enzymes involved in disease processes, such as cholinesterases linked to Alzheimer's disease, indicating a broad spectrum of potential therapeutic applications .

Data Table: Biological Activities of Related Compounds

Future Directions

Future research should focus on:

- Optimizing Synthetic Routes : Enhancing yield and purity through advanced synthetic techniques.

- Exploring Structure-Activity Relationships : Systematic variation of substituents to identify more potent analogs.

- Comprehensive Pharmacological Studies : Evaluating the therapeutic potential through in vivo studies and clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.